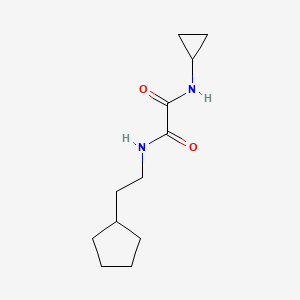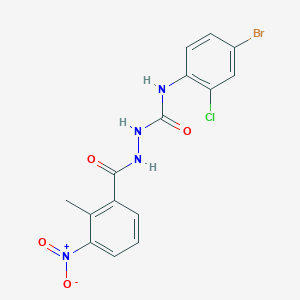![molecular formula C20H15N3O5 B4115751 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea, also known as MNU, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MNU is a potent inhibitor of DNA replication and repair enzymes, making it an important tool for studying the mechanisms of DNA damage and repair. In
Aplicaciones Científicas De Investigación
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been extensively used in scientific research for its ability to inhibit DNA replication and repair enzymes. This makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as for developing new cancer therapies. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been shown to induce DNA damage in a variety of cell types, including cancer cells, and has been used to study the effects of DNA damage on cell cycle progression and apoptosis.
Mecanismo De Acción
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea works by inhibiting the activity of DNA replication and repair enzymes, including DNA polymerases and DNA ligases. This leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been shown to induce both single-strand and double-strand DNA breaks, as well as DNA adducts, which can interfere with DNA replication and transcription.
Biochemical and Physiological Effects
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has a number of biochemical and physiological effects that make it an important tool for scientific research. It has been shown to induce DNA damage and cell cycle arrest in a variety of cell types, including cancer cells. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has been used to study the effects of DNA damage on gene expression, chromatin structure, and epigenetic modifications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea has several advantages as a research tool, including its ability to induce DNA damage and inhibit DNA replication and repair enzymes. This makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as for developing new cancer therapies. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea also has some limitations, including its potential toxicity and the difficulty of synthesizing the compound. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea may not be suitable for all types of experiments, and researchers must carefully consider the potential risks and benefits of using N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in their studies.
Direcciones Futuras
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea. One area of interest is the development of new cancer therapies based on N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea's ability to induce apoptosis in cancer cells. Additionally, researchers are exploring the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in combination with other DNA-damaging agents to enhance its therapeutic effects. Another area of interest is the development of new methods for synthesizing N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea, which could make it more widely available for scientific research. Finally, researchers are exploring the potential use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea in other areas of research, such as epigenetics and gene regulation.
Propiedades
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-19-10-15-14-4-2-3-5-17(14)28-18(15)11-16(19)22-20(24)21-12-6-8-13(9-7-12)23(25)26/h2-11H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIIBIECFVEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115677.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4115685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)

![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)